p-Toluamide, N-antipyrinyl-3-iodo-
Description
Contextualization of Arylamide and Pyrazoline Derivatives in Organic Chemistry
Arylamides, which feature an amide group attached to an aromatic ring, are a cornerstone of organic and medicinal chemistry. The amide bond is a fundamental linkage in peptides and proteins, and this functional group is present in a vast array of biologically active compounds and pharmaceuticals. ajchem-a.com The synthesis of arylamides is a well-established area of organic chemistry, with common methods including the reaction of an activated carboxylic acid derivative (like an acid chloride) with an amine. ajchem-a.comdergipark.org.tr
Pyrazoline is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. ijsrset.comrevistabionatura.orgnih.gov The biological activity of pyrazoline derivatives is often attributed to the presence of the pyrazoline moiety itself, which can be further tuned by the addition of various substituents. revistabionatura.org The synthesis of pyrazoline derivatives can often be achieved through the cyclization of chalcones with hydrazine (B178648) hydrate. revistabionatura.org The combination of acrylamide (B121943) and pyrazole (B372694) moieties has also been explored to create novel conjugates with potential antimicrobial activities. ekb.eg
Significance of Halogen Substitution, Specifically Iodo-Substitution, in Advanced Organic Synthesis and Molecular Design
Halogen substitution is a powerful tool in medicinal chemistry and molecular design. The introduction of a halogen atom, such as iodine, into an organic molecule can significantly alter its physical and chemical properties, including its size, lipophilicity, and electronic distribution. nih.govfiveable.me
Iodo-substitution, in particular, offers unique advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodo-substituted compounds valuable intermediates in organic synthesis, as the iodine atom can be readily replaced in various cross-coupling reactions, such as the Sonogashira cross-coupling. fiveable.meresearchgate.net This reactivity allows for the construction of more complex molecular architectures. researchgate.net
Furthermore, the presence of iodine can lead to the formation of halogen bonds, which are non-covalent interactions where the halogen atom acts as a Lewis acid. acs.org These interactions can play a crucial role in molecular recognition and the binding of a ligand to a biological target. acs.org In the context of medicinal chemistry, the introduction of an iodine atom can lead to significant increases in binding affinity. acs.org Additionally, iodine's ability to absorb X-rays makes iodinated compounds useful as contrast agents in medical imaging. ontosight.ai
Review of Research Gaps and Opportunities in the Investigation of Complex Amidic Structures
The study of complex amidic structures, such as p-Toluamide, N-antipyrinyl-3-iodo-, presents both challenges and opportunities. While the synthesis of simple amides is routine, the construction of more elaborate molecules with multiple functional groups requires careful planning and optimization of reaction conditions. ajchem-a.comresearchgate.net
A key area of ongoing research is the development of more efficient and environmentally friendly methods for amide bond formation. mdpi.com The investigation of the conformational properties of complex amides is another important frontier. The rotation around the amide C-N bond can be restricted, leading to the existence of different conformers, which can impact the biological activity of the molecule. mdpi.com
The exploration of novel combinations of different pharmacophores, such as the arylamide and pyrazoline moieties in p-Toluamide, N-antipyrinyl-3-iodo-, offers a promising strategy for the discovery of new bioactive compounds. ijsrset.comekb.eg There is a significant opportunity to synthesize and screen libraries of such hybrid molecules for a wide range of biological activities. The specific contribution of the iodo-substituent in such complex structures also warrants further investigation to fully understand its impact on the molecule's properties and potential applications. nih.govacs.org
Overview of Academic Research Methodologies Applicable to Novel Chemical Entities
The characterization of a novel chemical entity like p-Toluamide, N-antipyrinyl-3-iodo- involves a suite of analytical and spectroscopic techniques.
Synthesis and Purification: The synthesis of such a compound would likely involve a multi-step process, for instance, the acylation of an aminopyrazoline derivative with an iodo-substituted benzoyl chloride. dergipark.org.trresearchgate.net Purification of the final product would be achieved through techniques like recrystallization or chromatography.
Structural Elucidation: A combination of spectroscopic methods is essential to confirm the structure of a new compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the determination of its connectivity and stereochemistry. ajchem-a.comdergipark.org.trunison.mx
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of specific functional groups, such as the amide C=O and N-H bonds. ajchem-a.comdergipark.org.trunison.mx
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. ijsrset.comrevistabionatura.org
Physicochemical Properties:
Melting Point: A key indicator of the purity of a crystalline solid. dergipark.org.tr
Solubility: The solubility of the compound in various solvents would be determined to inform its handling and potential applications.
Computational Modeling: In silico methods, such as molecular docking and quantum mechanical calculations, can be used to predict the compound's three-dimensional structure, its potential binding interactions with biological targets, and other physicochemical properties. ajchem-a.comnih.gov
Structure
3D Structure
Properties
CAS No. |
81217-08-5 |
|---|---|
Molecular Formula |
C19H18IN3O2 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C19H18IN3O2/c1-12-9-10-14(11-16(12)20)18(24)21-17-13(2)22(3)23(19(17)25)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,24) |
InChI Key |
LOEYJQYMBWTTQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)I |
Origin of Product |
United States |
Advanced Synthetic Strategies for P Toluamide, N Antipyrinyl 3 Iodo
Precursor Synthesis and Derivatization Pathways for the Antipyrinyl Moiety
The synthesis of the target compound commences with the preparation of its foundational precursors. The key component for the antipyrinyl moiety is 4-aminoantipyrine (B1666024), also known as aminophenazone. This compound, a pyrazolone (B3327878) derivative, serves as the primary amine for the subsequent amidation step. chemrevlett.comchemrevlett.comresearchgate.net 4-Aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a well-established compound in medicinal chemistry, valued for its biological activities and as a versatile starting material for a wide range of derivatives. chemrevlett.comresearchgate.net
The derivatization of 4-aminoantipyrine is extensively documented, most commonly through condensation reactions with aldehydes or ketones to form Schiff bases. chemrevlett.comnih.gov These reactions are typically straightforward, often proceeding with high yields at room temperature or with gentle heating, sometimes utilizing catalysts like dimethyl ethanol (B145695) amine (DMEA) or simply conducted in a solvent such as ethanol. chemrevlett.comnih.gov While not directly forming the target amide, this body of research establishes the reactivity of the 4-amino group and its accessibility for nucleophilic attack, which is central to forming the amide bond with the p-toluamide core.
Rational Design of the p-Toluamide Core Assembly Approaches
The assembly of the core structure involves the formation of an amide bond between the 4-aminoantipyrine precursor and a derivative of p-toluic acid. This transformation is a cornerstone of organic synthesis and can be approached through several well-established methods.
A highly common and effective strategy is the acylation of the amine with an activated carboxylic acid derivative, typically an acyl chloride. researchgate.net In this approach, p-toluic acid is first converted to p-toluoyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂). The resulting p-toluoyl chloride is a highly reactive electrophile that readily reacts with the primary amino group of 4-aminoantipyrine. This reaction is a form of nucleophilic acyl substitution. The synthesis of N,N-diethyl-m-toluamide (DEET) from m-toluic acid provides a well-documented analogue for this process, highlighting its efficiency and scalability. researchgate.net
Alternatively, direct condensation of p-toluic acid and 4-aminoantipyrine can be achieved using coupling agents. These reagents activate the carboxylic acid in situ, facilitating the attack by the amine. Research on the synthesis of amides from 4-aminoantipyrine and various cinnamic acid derivatives demonstrates the feasibility of this direct approach, which is often preferred to avoid the handling of moisture-sensitive acyl chlorides. researchgate.net The reaction typically involves a condensation reaction where a molecule of water is eliminated. youtube.com
Table 1: Comparison of General Amide Formation Strategies
| Method | Activating Agent | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Acyl Chloride Route | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | p-Toluoyl chloride | High reactivity, often high yield. researchgate.net | Generates HCl, intermediate is moisture-sensitive. |
| Direct Coupling | Carbodiimides (e.g., EDC), HATU, T3P | In situ activated ester | Milder conditions, broad substrate scope. ucl.ac.uk | Coupling agents are expensive and generate stoichiometric waste. ucl.ac.uk |
| Catalytic Amidation | Boronic acids, Ti(IV) or Zr(IV) complexes | - | Atom economical, reduced waste. catalyticamidation.info | Often requires heat and water removal (e.g., Dean-Stark). ucl.ac.uk |
Regioselective Iodination Techniques and Methodological Advancements for the Aromatic System
The introduction of an iodine atom at the C-3 position of the p-toluamide ring (ortho to the methyl group and meta to the amide) presents a significant regiochemical challenge. The directing effects of the substituents on the aromatic ring—the ortho,para-directing methyl group and the typically meta-directing amide group—are in opposition. Therefore, achieving the desired 3-iodo substitution requires specialized methods.
One plausible strategy is electrophilic iodination under conditions that favor the directing effect of the activating methyl group over the deactivating amide group. A variety of reagents have been developed for the regioselective iodination of aromatic compounds, including N-Iodosuccinimide (NIS) in the presence of an acid catalyst or molecular iodine (I₂) with an activating agent. researchgate.netnih.gov
A more advanced and highly regioselective approach involves directed ortho-metalation (DoM). The amide group can act as a directed metalation group (DMG). In this strategy, the amide's ortho proton (at C-2 or C-6) is abstracted by a strong base like n-butyllithium. However, for iodination at the C-3 position, this direct approach is not feasible.
A more promising strategy is palladium-catalyzed C-H activation. The amide group can act as a directing group to guide a palladium catalyst to the ortho C-H bond. While this typically leads to 2-substitution, steric hindrance from the antipyrinyl group and the inherent electronic preferences of the ring might be exploited. More relevantly, Pd(II)-catalyzed C-H iodination using molecular iodine as the oxidant has been shown to be effective for phenylacetic amides, demonstrating a powerful method for ortho-iodination. nih.gov An iron-catalyzed method for ortho-amination proceeds via an ortho-iodination step, further highlighting the progress in catalytic C-H functionalization. rsc.org Given the substitution pattern, the most likely successful approach would be the iodination of p-toluic acid or a simple derivative first, followed by the amide coupling reaction.
Optimization of Reaction Conditions and Scalability Studies for Laboratory-Scale Production
Optimizing the synthesis for laboratory-scale production focuses on maximizing yield, ensuring purity, and maintaining reproducible results. For the amide formation step, key variables include solvent, temperature, and reaction time. The synthesis of DEET, for example, was optimized by carefully controlling the amounts of reagents to achieve yields in the 96-98% range. researchgate.net Purification is also a critical step; recrystallization from a suitable solvent like ethanol is a common and effective method for purifying the final amide product, as demonstrated in the synthesis of various 4-aminoantipyrine derivatives. chemrevlett.comnih.gov
For the iodination step, optimization involves screening different iodinating agents and catalysts to achieve the highest regioselectivity and conversion.
Table 2: Factors for Optimization in the Synthesis of p-Toluamide, N-antipyrinyl-3-iodo-
| Synthetic Step | Parameter to Optimize | Desired Outcome |
|---|---|---|
| Amide Formation | Coupling agent/activation method | High yield, minimal side products, cost-effectiveness. |
| Solvent and Temperature | Increased reaction rate, improved solubility, prevention of degradation. | |
| Purification Method (e.g., Recrystallization) | High purity of N-antipyrinyl-p-toluamide intermediate. | |
| Iodination | Iodinating Agent (e.g., I₂, NIS) | High conversion of starting material. |
| Catalyst and Reaction Conditions | Maximized regioselectivity for the 3-iodo isomer. nih.govrsc.org | |
| Order of Steps | Determine if iodination before or after amidation is more efficient. |
Exploration of Novel Catalytic Systems for Targeted Bond Formation and Functionalization
Recent advancements in catalysis offer greener and more efficient alternatives to classical synthetic methods. For the amide bond formation, direct catalytic amidation is a highly attractive strategy as it avoids the use of stoichiometric activating agents and generates water as the only byproduct. ucl.ac.uk Lewis acid catalysts based on boron, such as boric acid or B(OCH₂CF₃)₃, have been reported to effectively catalyze the direct condensation of carboxylic acids and amines. catalyticamidation.infonih.gov Similarly, complexes of Group IV metals like titanium and zirconium have shown high catalytic activity under mild conditions. These methods could be applied to the coupling of 4-aminoantipyrine and p-toluic acid, potentially at lower temperatures and with a better sustainability profile.
For the C-H iodination step, modern catalytic systems offer superior control and efficiency. As mentioned, Pd(II)-catalyzed reactions using I₂ as the sole oxidant are at the forefront of C-H functionalization, allowing for the direct iodination of amides with high selectivity. nih.gov Iron-based catalysts have also emerged as a cheaper and more environmentally benign option for related C-H activation/halogenation sequences. rsc.org Applying these novel systems could provide a more direct and atom-economical route to p-Toluamide, N-antipyrinyl-3-iodo-.
Stereochemical Control in the Synthesis of Related Chiral Analogs
While the parent molecule, p-Toluamide, N-antipyrinyl-3-iodo-, is achiral, the synthesis of chiral analogs is an important area of exploration for developing compounds with specific biological interactions. Chirality can be introduced into the structure in several ways.
One approach is to use a chiral building block. For instance, replacing p-toluic acid with a chiral carboxylic acid would result in a diastereomeric mixture if the antipyrine (B355649) moiety were also modified, or a single enantiomer if it were not.
Another strategy involves creating a chiral center during the synthesis. The Betti reaction, a multicomponent reaction involving an amine (like 4-aminoantipyrine), an aldehyde, and a phenol (B47542) (like 2-naphthol), can be used to generate chiral aminoalkylnaphthols, some of which are derived from antipyrine. nih.gov
Furthermore, atropisomerism can be a source of chirality in sterically hindered benzamides. If rotation around the N-aryl bond is sufficiently restricted, stable, non-superimposable atropisomers can be isolated. The synthesis of enantiopure atropisomeric benzamides has been achieved through methods like peptide-catalyzed bromination, demonstrating a sophisticated strategy for introducing chirality into amide-containing scaffolds. anjs.edu.iq This concept could be applied to analogs of the target compound by introducing bulky groups ortho to the N-aryl bond to create a high barrier to rotation.
Mechanistic Investigations of Chemical Transformations Involving P Toluamide, N Antipyrinyl 3 Iodo
Elucidation of Reaction Pathways for Functional Group Interconversions and Derivatization
The presence of multiple functional groups in p-Toluamide, N-antipyrinyl-3-iodo- allows for a variety of chemical transformations. The iodine atom on the antipyrinyl ring is a key site for derivatization, primarily through cross-coupling reactions.
One of the most significant derivatizations involves the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms a new carbon-carbon bond. In a typical pathway, the reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of a carbon-nitrogen bond. This reaction also proceeds via a palladium-catalyzed cycle, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.
The amide linkage itself can also be a site for chemical modification, although it is generally more stable. Under harsh conditions, hydrolysis can occur, cleaving the molecule into p-toluic acid and the corresponding N-aminoantipyrine derivative.
Kinetic and Thermodynamic Analyses of Synthetic Transformations and Reactivity
Kinetic studies are essential for understanding the rates of the various transformations involving p-Toluamide, N-antipyrinyl-3-iodo-. For instance, in Suzuki-Miyaura coupling reactions, the rate-determining step is often the transmetalation or the reductive elimination, depending on the specific substrates and reaction conditions.
A hypothetical kinetic analysis of a Suzuki coupling reaction involving p-Toluamide, N-antipyrinyl-3-iodo- with phenylboronic acid might yield data similar to that presented in the interactive table below. The rate of the reaction would be monitored by measuring the concentration of the product over time under different conditions.
| Run | [p-Toluamide, N-antipyrinyl-3-iodo-] (M) | [Phenylboronic Acid] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
| 1 | 0.1 | 0.15 | 1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.15 | 1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.30 | 1 | 1.2 x 10⁻⁵ |
| 4 | 0.1 | 0.15 | 2 | 2.4 x 10⁻⁵ |
From such data, the reaction order with respect to each reactant can be determined, providing insights into the mechanism. In this hypothetical case, the reaction is first order in both the aryl iodide and the palladium catalyst, and zero order in the boronic acid, suggesting that the oxidative addition is the rate-determining step.
Investigation of Intermediate Species and Transition States using Advanced Spectroscopic Probes
The direct observation of reactive intermediates and transition states is a challenging but powerful tool for elucidating reaction mechanisms. Techniques such as in-situ NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide snapshots of the reaction as it progresses.
In the context of palladium-catalyzed reactions of p-Toluamide, N-antipyrinyl-3-iodo-, in-situ NMR could be used to detect the formation of the oxidative addition complex (Ar-Pd-I-L₂). The appearance of new signals in the ¹H, ¹³C, or ³¹P NMR spectra (if phosphine (B1218219) ligands are used) would confirm the presence of this key intermediate.
Mass spectrometry, particularly electrospray ionization (ESI-MS), is another valuable technique for identifying transient species in the catalytic cycle. By carefully sampling the reaction mixture, it is possible to observe the masses corresponding to various palladium-containing intermediates.
Role of Solvent and Catalyst Effects on Reaction Efficiency and Selectivity
The choice of solvent and catalyst system is critical for achieving high efficiency and selectivity in the transformations of p-Toluamide, N-antipyrinyl-3-iodo-.
Solvent Effects: The solvent can influence the reaction rate and selectivity by affecting the solubility of the reactants, the stability of intermediates, and the activation energy of key steps. For Suzuki-Miyaura couplings, polar aprotic solvents like dimethylformamide (DMF) or dioxane are often used as they can effectively solvate the ionic intermediates involved in the transmetalation step. The choice of solvent can also impact the aggregation state of the catalyst, which in turn affects its activity.
Catalyst Effects: The nature of the palladium catalyst, including the ligands coordinated to the metal center, has a profound impact on the reaction outcome. Electron-rich and bulky phosphine ligands, such as those of the Buchwald or Josiphos families, are often employed to promote the oxidative addition and reductive elimination steps. The choice of ligand can also influence the selectivity of the reaction, for example, in cases where multiple reactive sites are present in the molecule.
The following table illustrates the hypothetical effect of different ligands on the yield of a Buchwald-Hartwig amination of p-Toluamide, N-antipyrinyl-3-iodo- with morpholine.
| Entry | Palladium Precursor | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | P(t-Bu)₃ | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | Dioxane | 100 | 92 |
| 3 | Pd(OAc)₂ | SPhos | Toluene | 110 | 88 |
| 4 | Pd₂(dba)₃ | RuPhos | Dioxane | 100 | 95 |
Computational Modeling and Simulation of Reaction Mechanisms
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to model the entire catalytic cycle, providing detailed information about the geometries and energies of reactants, intermediates, transition states, and products.
For the Suzuki-Miyaura coupling of p-Toluamide, N-antipyrinyl-3-iodo-, computational modeling could be used to:
Calculate the energy barriers for the oxidative addition, transmetalation, and reductive elimination steps.
Determine the most stable geometry of the palladium intermediates.
Investigate the role of the solvent and ligands on the reaction energetics.
Predict the regioselectivity and stereoselectivity of the reaction.
By comparing the calculated energy profiles for different potential pathways, the most likely reaction mechanism can be identified. These computational insights, when combined with experimental data, provide a comprehensive understanding of the chemical transformations involving this complex molecule.
Spectroscopic and Advanced Analytical Methodologies for Structural Confirmation and Elucidation of P Toluamide, N Antipyrinyl 3 Iodo
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Isomer Differentiation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. For p-Toluamide, N-antipyrinyl-3-iodo-, both ¹H and ¹³C NMR would provide a wealth of information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The aromatic region would be particularly informative. The protons on the p-toluamide ring, influenced by the amide and iodo substituents, would exhibit a specific splitting pattern. The antipyrinyl moiety contains a phenyl group and two methyl groups, which would give rise to characteristic signals. The N-H proton of the amide linkage would appear as a singlet, with its chemical shift being sensitive to solvent and concentration. researchgate.net The integration of these signals would confirm the number of protons in each environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. udel.edu The chemical shifts of the carbon atoms in the aromatic rings are influenced by the attached functional groups. The iodine atom, due to the "heavy atom effect," is expected to shift the signal of the carbon it is attached to (C-3) significantly upfield to a lower ppm value. bhu.ac.in The carbonyl carbons of the amide and the pyrazolone (B3327878) ring would appear at the downfield end of the spectrum (typically 160-180 ppm). bhu.ac.inmdpi.com
Advanced NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, within the toluamide aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the different structural fragments. For instance, an HMBC correlation between the amide N-H proton and the carbonyl carbon of the toluamide moiety would confirm the amide linkage.
Predicted NMR Data: Based on known data for similar structures like p-toluamide, chemicalbook.com N-phenyl-p-toluamide, nih.gov and various antipyrine (B355649) derivatives, the following table presents the predicted chemical shifts.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Toluamide CH₃ | ~2.4 | ~21 |
| Toluamide Aromatic CH | 7.2 - 8.0 | 128 - 140 |
| Toluamide C-I | - | ~95 |
| Amide N-H | 8.5 - 9.5 | - |
| Amide C=O | - | ~166 |
| Antipyrine C-CH₃ | ~2.3 | ~10 |
| Antipyrine N-CH₃ | ~3.2 | ~36 |
| Antipyrine Phenyl CH | 7.3 - 7.6 | 124 - 135 |
| Antipyrine C=O | - | ~161 |
| Antipyrine C-N | - | ~152 |
Mass Spectrometry Techniques, Including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Verification and Fragmentation Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion ([M]+ or [M+H]+). For p-Toluamide, N-antipyrinyl-3-iodo-, with a molecular formula of C₁₉H₁₈IN₃O₂, the expected monoisotopic mass is approximately 447.0444 g/mol . HRMS can measure this mass with high precision (to within a few parts per million), which allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. This technique is particularly useful for identifying halogenated compounds. nih.govresearchgate.netacs.org
Fragmentation Analysis: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS (MS/MS) would be used to fragment the molecule. The fragmentation pattern provides a fingerprint that helps to confirm the structure. For N-aryl amides, a common fragmentation pathway is the cleavage of the amide bond (N-CO). unl.ptrsc.orgnih.gov
Predicted Fragmentation Pattern:
Molecular Ion Peak: m/z ≈ 447
Loss of Iodine: [M-I]+ at m/z ≈ 320
Cleavage of the Amide C-N bond: This is a characteristic fragmentation for amides and would lead to two major fragments:
The 3-iodo-4-methylbenzoyl cation at m/z ≈ 261.
The N-antipyrinyl radical cation or a related fragment at m/z ≈ 187.
Fragmentation of the Antipyrine Ring: Further fragmentation of the antipyrine moiety could lead to the loss of the phenyl group or methyl groups.
| Predicted Fragment (m/z) | Identity of Fragment |
| ~447 | [C₁₉H₁₈IN₃O₂]⁺ (Molecular Ion) |
| ~320 | [C₁₉H₁₈N₃O₂]⁺ (Loss of I) |
| ~261 | [C₈H₆IO]⁺ (3-iodo-4-methylbenzoyl cation) |
| ~187 | [C₁₁H₁₂N₃O]⁺ (Antipyrinyl fragment) |
| ~119 | [C₈H₆O]⁺ (p-toluoyl cation, from cleavage and loss of iodine) |
| ~77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum would clearly show the presence of the key functional groups.
N-H Stretch: A sharp absorption band is expected in the region of 3200-3400 cm⁻¹ for the amide N-H group.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be just below 3000 cm⁻¹. researchgate.net
C=O Stretches: Two distinct carbonyl stretching bands are predicted. The amide I band (primarily C=O stretch) is expected around 1650-1680 cm⁻¹. chegg.com The carbonyl group in the antipyrine ring would likely absorb at a slightly lower frequency, around 1630-1660 cm⁻¹.
C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
Amide II Band: A band around 1520-1550 cm⁻¹, resulting from N-H bending and C-N stretching, would further confirm the secondary amide group.
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and toluyl rings would give rise to strong Raman signals.
C-I Stretch: The carbon-iodine bond stretch is expected to produce a signal in the low-frequency region of the Raman spectrum, typically between 500 and 600 cm⁻¹, although it can sometimes be weak. Raman spectroscopy is often more sensitive to C-I vibrations than IR. optica.orgfrontiersin.org The presence of iodine and polyiodide species can be characterized by their distinctive Raman bands. researchgate.netresearchgate.netscispace.com
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |
| Amide N-H | 3200 - 3400 (sharp) | Weak | Stretching |
| Aromatic C-H | 3000 - 3100 | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 2980 | 2850 - 2980 | Stretching |
| Amide C=O | 1650 - 1680 (strong) | Moderate | Stretching (Amide I) |
| Antipyrine C=O | 1630 - 1660 (strong) | Moderate | Stretching |
| Aromatic C=C | 1450 - 1600 | 1450 - 1600 (strong) | Stretching |
| Amide N-H | 1520 - 1550 | Weak | Bending (Amide II) |
| C-I | 500 - 600 | 500 - 600 | Stretching |
X-ray Crystallography for Solid-State Structural Determination, Conformation Studies, and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
For a molecule like p-Toluamide, N-antipyrinyl-3-iodo-, X-ray analysis would confirm the connectivity and also provide insights into its conformation. The relative orientation of the toluamide and antipyrine ring systems would be determined. Studies on similar N-antipyrinyl benzamides have shown that the crystal packing is often stabilized by a network of intermolecular interactions. elsevierpure.comresearchgate.netgrowkudos.comresearchgate.net
Intermolecular Interactions:
Hydrogen Bonding: The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen atoms of both the amide and the antipyrine ring are potential hydrogen bond acceptors. It is highly likely that a strong N-H···O=C hydrogen bond would be a primary motif in the crystal packing, potentially forming dimeric structures or extended chains. rsc.orgresearchgate.net
π-π Stacking: The presence of multiple aromatic rings (toluyl and phenyl) suggests that π-π stacking interactions could play a significant role in stabilizing the crystal lattice.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen in neighboring molecules.
Hirshfeld Surface Analysis: This computational tool, often used in conjunction with X-ray data, would allow for the visualization and quantification of the different intermolecular contacts, providing a detailed picture of the forces governing the crystal packing. rsc.orgnih.govresearchgate.net
Predicted Crystallographic Data (based on analogs):
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |
| Secondary Interactions | π-π stacking, C-H···O, Halogen bonding |
Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Separation of Complex Mixtures
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, as well as for quantitative analysis.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the method of choice for the analysis of p-Toluamide, N-antipyrinyl-3-iodo- due to its polarity and relatively high molecular weight.
Separation: A reversed-phase HPLC method would be suitable. A C18 or a phenyl-hexyl column could provide good separation. The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in a gradient elution mode. nih.govthermofisher.comresearchgate.net
Detection: A Diode Array Detector (DAD) or UV detector would monitor the elution of the compound, while the mass spectrometer would provide mass information for peak identification and confirmation. The high sensitivity of HPLC-MS makes it suitable for detecting trace-level impurities. nih.govoup.com
Gas Chromatography-Mass Spectrometry (GC-MS): Direct GC-MS analysis of this compound may be challenging due to its low volatility and potential for thermal degradation. However, it could be made amenable to GC analysis through a derivatization step, for example, by silylating the amide N-H group to increase its volatility. If a suitable method is developed, GC-MS can offer very high chromatographic resolution.
Suggested Chromatographic Conditions:
| Technique | Column | Mobile Phase/Carrier Gas | Detection |
| HPLC | Reversed-Phase C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | DAD (UV) and Mass Spectrometry (ESI+) |
| GC | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) |
Theoretical and Computational Chemistry Studies of P Toluamide, N Antipyrinyl 3 Iodo
Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Conformational Landscapes
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of p-Toluamide, N-antipyrinyl-3-iodo-. These methods, particularly ab initio and density functional theory (DFT), provide detailed insights into the molecule's electronic structure, preferred three-dimensional arrangement (molecular geometry), and the energy associated with different spatial orientations of its constituent parts (conformational landscapes).
The geometry of the molecule is complex, featuring several rotatable bonds: the C-N amide bond, the bond connecting the antipyrinyl nitrogen to the amide, and the bond linking the toluamide group to the phenyl ring. The rotational barriers around these bonds dictate the accessible conformations. Computational studies on related N-benzoyl amides of 7-azabicyclo[2.2.1]heptane have shown that nitrogen pyramidalization can occur, which may also be a feature in the amide linkage of the title compound, influencing its planarity and rotational barriers. researchgate.net
The electronic structure is characterized by the distribution of electrons throughout the molecule. The presence of the electron-donating methyl group on the toluamide ring and the electron-withdrawing iodine atom significantly influences the electron density distribution. The antipyrine (B355649) moiety, a pyrazolone (B3327878) derivative, possesses a rich electronic system with multiple nitrogen and oxygen atoms that can participate in resonance and hydrogen bonding. researchgate.netencyclopedia.pub Quantum chemical calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding its reactivity and electronic transitions. For instance, studies on hydroxypyrazoles have shown that tautomerism can lead to significant changes in the electronic structure of the excited state. researchgate.net
The conformational landscape is explored by systematically rotating the key dihedral angles and calculating the corresponding energy of each conformation. This allows for the identification of local and global energy minima, which represent the most stable conformations of the molecule. The interplay of steric hindrance between the bulky antipyrinyl and toluamide groups, along with potential intramolecular hydrogen bonds, will be the primary determinants of the conformational preferences.
Density Functional Theory (DFT) for Predicting Spectroscopic Parameters, Energy Profiles, and Reactivity Descriptors
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for predicting a range of properties for molecules of the size and complexity of p-Toluamide, N-antipyrinyl-3-iodo-.
Spectroscopic Parameters: DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra), which are characteristic of the molecule's bonding and structure. By comparing calculated spectra with experimental data (if available), the accuracy of the computational model can be validated. For example, DFT studies on 4-aminoantipyrine (B1666024) derivatives have shown good agreement between calculated and experimental vibrational frequencies. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation and to understand the electronic environment of the different atoms. nih.gov
Energy Profiles: DFT is used to compute the energy profiles of chemical reactions, such as rotation around single bonds or tautomeric interconversions. For the pyrazoline ring in the antipyrinyl moiety, DFT calculations can elucidate the relative stabilities of different tautomers. Studies on substituted pyrazoles have shown that the electronic nature of substituents significantly impacts tautomeric ratios. mdpi.com The presence of the bulky N-acyl group in the title compound will likely influence the tautomeric equilibrium within the pyrazoline ring. nih.gov
Reactivity Descriptors: DFT provides a suite of reactivity descriptors that help in predicting the chemical behavior of the molecule. These include:
HOMO and LUMO energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is useful for identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule, indicating the most likely places for nucleophilic, electrophilic, and radical attack. researchgate.net
A hypothetical table of DFT-calculated reactivity descriptors for a related antipyrine derivative is shown below to illustrate the type of data generated.
| Descriptor | Value (Compound A1) | Value (Compound A2) | Value (Compound A3) |
| EHOMO (eV) | -4.788 | -4.908 | -4.942 |
| ELUMO (eV) | -2.339 | -3.109 | -3.101 |
| Energy Gap (eV) | 2.449 | 1.799 | 1.841 |
| Data is hypothetical and based on findings for related antipyrine derivatives for illustrative purposes. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis in Solution and Intermolecular Interaction Dynamics
While quantum chemical calculations are excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of p-Toluamide, N-antipyrinyl-3-iodo- in a solution environment.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach allows for the study of:
Intermolecular Interaction Dynamics: MD simulations can be used to study how p-Toluamide, N-antipyrinyl-3-iodo- interacts with other molecules, such as solvent molecules, ions, or other solutes. This is particularly relevant for understanding its solubility and how it might interact with biological macromolecules if it were to be considered for pharmaceutical applications. For instance, MD simulations have been employed to study the interaction of antipyrine derivatives with metal surfaces in corrosion inhibition studies, revealing details about adsorption energies and orientations. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predicting Chemical Behavior
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a molecule like p-Toluamide, N-antipyrinyl-3-iodo-, QSRR models could be developed to predict its behavior in specific chemical reactions if a dataset of related compounds with known reactivity is available.
The development of a QSRR model involves:
Descriptor Calculation: A large number of molecular descriptors are calculated for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.
Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed reactivity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
While no specific QSRR studies on p-Toluamide, N-antipyrinyl-3-iodo- are reported, QSAR (Quantitative Structure-Activity Relationship) studies on bioactive pyrazoline derivatives are common. ijper.orgnih.govresearchgate.net These studies often use similar descriptors and methodologies to QSRR and can provide a framework for how such a study on the title compound could be designed. For example, a QSAR study on pyrazoline derivatives identified several descriptors like FractionalPolarSASA, Dipole_Y, and Minimized_Energy as being important for their biological activity. ijper.org A QSRR study could similarly identify key descriptors that govern its chemical reactivity.
Modeling of Bonding Characteristics, Aromaticity, and Tautomeric Equilibria in the Pyrazoline and Benzamide (B126) Systems
The p-Toluamide, N-antipyrinyl-3-iodo- molecule contains two key heterocyclic and aromatic systems: the pyrazoline ring of the antipyrine moiety and the iodinated benzamide system.
Bonding Characteristics: The nature of the chemical bonds can be analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. These methods provide information about bond orders, atomic charges, and the extent of electron delocalization. In the benzamide portion, the C-N amide bond is expected to have partial double bond character due to resonance, which affects its rotational barrier and the geometry of the amide group. researchgate.net The carbon-iodine bond is polarizable and can participate in halogen bonding, which could influence intermolecular interactions in the solid state.
Tautomeric Equilibria: The pyrazoline ring of the antipyrine moiety can exist in different tautomeric forms. Computational modeling is essential to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. mdpi.comresearchgate.net Studies on related 4-acylpyrazolone Schiff bases have shown that the amine-one tautomer is significantly more stable than other forms, and that the solvent can further stabilize this form. nih.gov The substitution pattern and the electronic effects of the attached p-toluamide group will play a crucial role in determining the predominant tautomer of p-Toluamide, N-antipyrinyl-3-iodo-. researchgate.net
Below is a hypothetical representation of tautomeric forms that could be studied for the pyrazoline core.
| Tautomeric Form | Key Structural Feature | Relative Stability |
| Amine-one | C=O and exocyclic C=N bonds | Potentially the most stable |
| Imine-ol | C-OH and endocyclic C=N bonds | Likely less stable |
| CH-form | Different arrangement of double bonds | Stability dependent on substitution |
| This table is illustrative of the types of tautomers considered in computational studies of related pyrazolone systems. nih.gov |
Chemical Reactivity and Derivatization Research of P Toluamide, N Antipyrinyl 3 Iodo
Electrophilic Aromatic Substitution Reactions on the Toluamide and Pyrazoline Rings for Further Functionalization
The structure of p-Toluamide, N-antipyrinyl-3-iodo- contains two primary rings susceptible to electrophilic aromatic substitution: the p-toluamide ring and the phenyl group of the pyrazoline moiety. The reactivity of these rings is governed by the electronic effects of their respective substituents.
The p-toluamide ring is activated by the methyl group (an ortho-, para-director) and deactivated by the amide group (a meta-director). The iodine atom also acts as an ortho-, para-director, albeit a deactivating one. The interplay of these groups suggests that electrophilic attack is most likely to occur at the positions ortho to the methyl group and meta to the amide functionality.
The phenyl ring of the N-antipyrinyl group is influenced by the pyrazolone (B3327878) system. Depending on the electronic nature of the pyrazolone at the point of attachment, this ring can be either activated or deactivated towards electrophiles. Typically, such heterocyclic systems can withdraw electron density, directing incoming electrophiles to the meta position.
Common electrophilic substitution reactions that could be explored include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. The specific conditions for these reactions would need to be carefully optimized to control regioselectivity and avoid unwanted side reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on p-Toluamide, N-antipyrinyl-3-iodo-
| Reaction | Electrophile | Predicted Major Product(s) on Toluamide Ring | Predicted Major Product(s) on Pyrazoline Phenyl Ring |
| Nitration | NO₂⁺ | Substitution ortho to the methyl group | Substitution meta to the pyrazolone ring |
| Bromination | Br⁺ | Substitution ortho to the methyl group | Substitution meta to the pyrazolone ring |
| Sulfonation | SO₃ | Substitution ortho to the methyl group | Substitution meta to the pyrazolone ring |
| Friedel-Crafts Acylation | RCO⁺ | Substitution ortho to the methyl group | Substitution meta to the pyrazolone ring |
Nucleophilic Substitution Reactions at the Amide Linkage and Iodine Center
The amide linkage in p-Toluamide, N-antipyrinyl-3-iodo- is generally stable but can undergo nucleophilic acyl substitution under harsh conditions, such as strong acid or base catalysis, leading to the cleavage of the amide bond. This would result in the formation of p-toluic acid and an N-aminoantipyrine derivative.
The iodine atom attached to the toluamide ring provides a key site for nucleophilic aromatic substitution (SNAr). However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the activating groups present make SNAr challenging without the use of a metal catalyst.
Alternatively, the iodine can be displaced through radical-nucleophilic substitution (SRN1) mechanisms under specific photochemical or electrochemical conditions.
Table 2: Potential Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile | Reaction Site | Potential Products |
| Amide Hydrolysis (Acidic) | H₃O⁺ | Amide Carbonyl | p-Toluic acid, N-aminoantipyrine salt |
| Amide Hydrolysis (Basic) | OH⁻ | Amide Carbonyl | p-Toluamide salt, N-aminoantipyrine |
| Nucleophilic Aromatic Substitution | RO⁻, R₂NH | Carbon-Iodine Bond | Aryl ethers, Aryl amines (requires catalysis) |
Reduction and Oxidation Chemistry of the Iodinated Moiety and Amide Functionality
The iodinated moiety can be readily reduced to the corresponding de-iodinated compound using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents. This provides a straightforward method to access the non-iodinated parent compound.
Oxidation of the iodine atom is also possible, leading to hypervalent iodine compounds. Reagents like peroxy acids (e.g., m-CPBA) could potentially oxidize the iodine to an iodoso (-IO) or iodyl (-IO₂) group, which are valuable intermediates for further synthetic transformations.
The amide functionality is relatively resistant to both reduction and oxidation under mild conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required to reduce the amide to an amine.
Exploration of Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Cross-Coupling and Diversification
The aryl iodide functionality is an excellent handle for a wide range of metal-catalyzed cross-coupling reactions. This opens up a vast chemical space for derivatization and the synthesis of novel compounds.
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst would lead to the formation of biaryl compounds.
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes would yield aryl-alkyne derivatives.
Heck Coupling: Palladium-catalyzed reaction with alkenes would introduce a vinyl group at the position of the iodine.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would provide a direct route to N-aryl derivatives.
Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst can also be employed for carbon-carbon bond formation.
These reactions are highly versatile and generally proceed with good yields and functional group tolerance, making them ideal for generating a library of derivatives for structure-activity relationship studies.
Table 3: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactant | Catalyst System | Product Type |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, base | Biaryl |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Aryl-alkyne |
| Heck | Styrene | Pd(OAc)₂, PPh₃, base | Aryl-alkene |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, ligand, base | Diaryl amine |
Synthesis of Analogs, Homologs, and Isosteres for Structure-Reactivity and Structure-Property Relationship Studies
The synthesis of analogs, homologs, and isosteres is crucial for understanding how structural modifications impact the chemical and physical properties of the molecule.
Analogs: These can be synthesized by varying the substituents on the aromatic rings. For example, replacing the methyl group on the toluamide ring with other alkyl groups or electron-withdrawing/donating groups. The phenyl group on the pyrazolone could also be substituted.
Homologs: The length of the alkyl chain in the toluamide moiety (if present in a modified structure) could be varied to study the effect of chain length on properties like solubility and lipophilicity.
Isosteres: Functional groups can be replaced with other groups that have similar steric and electronic properties. For instance, the amide linkage could be replaced with a reverse amide, an ester, or a sulfonamide. The iodine atom could be replaced with other halogens like bromine or chlorine to modulate reactivity in coupling reactions.
The synthesis of these derivatives would likely follow similar synthetic routes to the parent compound, with modifications in the starting materials.
Investigation of Coordination Chemistry with Transition Metals for Catalyst Design or Material Development
The p-Toluamide, N-antipyrinyl-3-iodo- molecule possesses several potential coordination sites for transition metals, including the amide oxygen, the pyrazolone carbonyl oxygen, and the nitrogen atoms of the pyrazolone ring. The ability of pyrazole-derived ligands to form coordination compounds is well-documented. researchgate.net
By acting as a ligand, this molecule could form complexes with various transition metals such as copper, palladium, platinum, ruthenium, and rhodium. The coordination of metal ions can be influenced by the nature of the metal and the reaction conditions. mdpi.com The resulting metal complexes could be investigated for their catalytic activity in various organic transformations. For example, ruthenium complexes are known to be catalysts for hydrogenation and transfer hydrogenation reactions. rsc.org
Furthermore, the self-assembly of these coordination complexes could lead to the formation of new materials with interesting photophysical, magnetic, or porous properties. The study of the coordination chemistry of this ligand could therefore open up new avenues in both catalysis and materials science. nih.gov
Advanced Materials and Supramolecular Research Applications of P Toluamide, N Antipyrinyl 3 Iodo As a Chemical Building Block
Exploration of Self-Assembly Principles and Crystal Engineering for Designed Solid-State Architectures
No published studies were identified that specifically investigate the self-assembly behavior or crystal engineering principles of p-Toluamide, N-antipyrinyl-3-iodo-. While the presence of hydrogen bond donors and acceptors, as well as the potential for halogen bonding due to the iodine atom, suggests that it could form interesting supramolecular structures, there is no experimental evidence to support this in the public domain.
Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating the Compound
There are no available research articles or patents detailing the use of p-Toluamide, N-antipyrinyl-3-iodo- as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms within the antipyrinyl and amide groups could potentially act as coordination sites for metal ions. However, its successful incorporation into such frameworks has not been reported in the reviewed literature.
Investigation of Photophysical and Optoelectronic Properties in the Solid State and Solution
Specific data on the photophysical and optoelectronic properties, such as absorption and emission spectra, quantum yields, or conductivity measurements for p-Toluamide, N-antipyrinyl-3-iodo-, are not available. The presence of aromatic rings suggests potential for luminescence, but without experimental data, this remains unconfirmed.
Development of the Compound as a Scaffold for the Synthesis of Complex Chemical Libraries
No literature was found that describes the use of p-Toluamide, N-antipyrinyl-3-iodo- as a foundational scaffold for the generation of chemical libraries. Such work would involve systematically modifying the core structure to produce a diverse set of related molecules for screening purposes, but no such research has been published.
Role in the Design of Novel Chemical Probes for Research Purposes
There is no information available on the development or application of p-Toluamide, N-antipyrinyl-3-iodo- as a chemical probe. The presence of an iodine atom could suggest potential for use in imaging applications, such as a precursor for a radiolabeled probe, but this has not been explored in any accessible research.
Future Research Directions and Interdisciplinary Perspectives in Chemical Science
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The synthesis of complex molecules such as p-Toluamide, N-antipyrinyl-3-iodo-, which involves multiple steps including amide bond formation and regioselective iodination, is a prime candidate for modern automated synthesis platforms. These systems, which combine robotics with software-controlled reaction execution, can significantly accelerate the exploration of synthetic routes and the optimization of reaction conditions.
Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms can streamline the production of p-Toluamide, N-antipyrinyl-3-iodo-. youtube.com An automated system could explore a variety of coupling reagents and conditions for the amide formation between a derivative of p-toluic acid and an antipyrinyl amine precursor. Similarly, different iodinating agents and catalysts for the aromatic iodination step could be screened systematically. This approach not only increases the efficiency of synthesis but also generates large datasets that can be used to refine predictive models. youtube.com
High-Throughput Experimentation (HTE): HTE platforms are instrumental in rapidly screening numerous reaction parameters. pressbooks.pub In the context of p-Toluamide, N-antipyrinyl-3-iodo-, HTE could be employed to:
Optimize the yield and purity by testing a matrix of solvents, temperatures, and catalyst loadings.
Screen for novel catalysts that can improve the efficiency and selectivity of the iodination step.
Evaluate the stability of the compound under various conditions, which is crucial for any potential application.
The use of multi-well plates allows for parallel experimentation, drastically reducing the time required to identify optimal synthetic protocols compared to traditional one-at-a-time approaches. pressbooks.pub
Table 1: Potential Parameters for HTE Screening of p-Toluamide, N-antipyrinyl-3-iodo- Synthesis
| Parameter Category | Specific Variables to be Screened | Desired Outcome |
| Amide Coupling | Coupling reagents (e.g., HATU, T3P), Bases, Solvents | High yield, minimal side products |
| Iodination | Iodine source (e.g., NIS, I2), Catalysts, Temperature | High regioselectivity, high conversion |
| Purification | Solvents for crystallization, Chromatography conditions | High purity, good recovery |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity, Synthetic Routes, and Molecular Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and molecular design. For a molecule like p-Toluamide, N-antipyrinyl-3-iodo-, these computational tools offer powerful predictive capabilities.
Predicting Reactivity and Regioselectivity: The iodination of the toluamide moiety presents a regioselectivity challenge. ML models trained on large datasets of electrophilic aromatic substitutions can predict the most likely site of iodination on the p-toluamide scaffold. nih.govacs.orgresearchgate.net These models often use quantum mechanical descriptors to achieve high accuracy, guiding the choice of directing groups and reaction conditions to favor the desired 3-iodo isomer. acs.orgresearchgate.netrsc.org
Designing Synthetic Routes: Retrosynthesis software, increasingly powered by AI, can propose multiple synthetic pathways to a target molecule. chemrxiv.orgchemical.aimdpi.com For p-Toluamide, N-antipyrinyl-3-iodo-, an AI-driven tool could suggest novel disconnections and starting materials, potentially leading to more efficient and economical syntheses. chemical.ai These platforms can also assess the synthetic feasibility of the proposed routes, saving valuable laboratory time and resources. mdpi.comnih.gov
Molecular Design: AI can be used to design new analogues of p-Toluamide, N-antipyrinyl-3-iodo- with tailored properties. By building quantitative structure-activity relationship (QSAR) models, it is possible to predict how modifications to the chemical structure will affect its properties, for instance, its potential binding affinity to a biological target or its performance as a material. Generative models can even propose entirely new molecules with desired characteristics. nih.gov
Exploration of Green Chemistry Principles and Sustainable Synthetic Methodologies
The synthesis of complex organic molecules often involves the use of hazardous reagents and solvents, generating significant chemical waste. Applying the principles of green chemistry to the synthesis of p-Toluamide, N-antipyrinyl-3-iodo- is a critical future direction.
Sustainable Amide Bond Formation: Traditional amide bond formation often relies on stoichiometric activating agents that produce large amounts of byproducts. ucl.ac.uk Green alternatives include:
Catalytic Amidation: Utilizing catalysts, such as those based on boron or other elements, to facilitate the direct condensation of carboxylic acids and amines, with water as the only byproduct. ucl.ac.uk
Enzymatic Synthesis: Employing enzymes like lipases, which can form amide bonds under mild, aqueous conditions, offering high selectivity and reducing the environmental impact. nih.govresearchgate.net
Solvent-Free Methods: Performing the reaction under solvent-free conditions, for example, using mechanochemistry (ball milling) or direct heating of a solid mixture, minimizes solvent waste. scispace.com
Greener Iodination Methods: The iodination of aromatic compounds can also be made more sustainable. Recent research has focused on developing methods that avoid the use of harsh or toxic reagents. Examples include:
Using potassium iodide with a mild oxidizing agent like ammonium (B1175870) peroxodisulfate in an aqueous-methanolic solution. organic-chemistry.org
Employing molecular iodine in a water extract of pomegranate ash, which acts as a sustainable catalytic medium. tandfonline.com
Using polyethylene (B3416737) glycol (PEG) as a green reaction medium for iodination with iodine and iodic acid. ingentaconnect.combenthamdirect.com
Table 2: Green Chemistry Approaches for the Synthesis of p-Toluamide, N-antipyrinyl-3-iodo-
| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle Addressed |
| Amide Formation | Stoichiometric coupling agents | Catalytic amidation, Enzymatic synthesis | Atom economy, Use of renewable feedstocks, Safer solvents and auxiliaries |
| Iodination | Harsh iodinating agents | KI/(NH4)2S2O8 in aq. MeOH, I2 in WEPA | Safer solvents and auxiliaries, Use of renewable feedstocks, Design for energy efficiency |
Potential for Development as a Research Tool in Chemical Biology, Focusing on Molecular Interactions at the Chemical Level
The unique structural features of p-Toluamide, N-antipyrinyl-3-iodo-, namely the N-aryl amide and the iodine atom, make it an interesting candidate for development as a research tool in chemical biology.
Molecular Probes:
N-Aryl Amides: This functional group is a common motif in biologically active molecules and can participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking. N-aryl amides have been investigated as contrast agents for Chemical Exchange Saturation Transfer (CEST) MRI, suggesting that the amide proton's exchange rate could be tuned for imaging applications. nih.gov
Iodine Atom: The presence of an iodine atom opens up several possibilities. Iodine can form halogen bonds, which are specific and directional interactions that can be exploited in the design of inhibitors for biological targets like transthyretin. nih.gov Furthermore, the iodine can be replaced with a radioactive isotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create a radiotracer for applications in single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging. mdpi.com
Investigating Molecular Interactions: The compound could be used to study the nature of interactions within biological systems. For example, by systematically modifying the substituents on the aromatic rings, one could probe the steric and electronic requirements for binding to a particular protein pocket. The iodine atom, being a soft Lewis acid, can interact with Lewis bases in a biological environment, and the strength of these interactions could be studied using computational and experimental methods.
Interplay with Advanced Analytical Techniques for Real-time Monitoring and Characterization of Chemical Processes
The synthesis and characterization of p-Toluamide, N-antipyrinyl-3-iodo- can benefit significantly from the application of advanced analytical techniques.
Real-time Reaction Monitoring: Techniques such as in situ NMR, FT-IR, and Raman spectroscopy allow for the real-time monitoring of reaction progress. acs.orgaip.org This provides valuable kinetic data and can help in understanding the reaction mechanism, identifying transient intermediates, and optimizing reaction conditions to maximize yield and minimize byproduct formation. For instance, monitoring the disappearance of starting materials and the appearance of the product and any intermediates during the amide formation and iodination steps can lead to a more controlled and efficient synthesis. Colorimetric assays using nanoparticles have also been developed to monitor reactions that release halide ions, which could be adapted for the iodination step. chemrxiv.org
Advanced Characterization: The unambiguous identification and characterization of p-Toluamide, N-antipyrinyl-3-iodo- and any potential isomers or impurities require sophisticated analytical methods.
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which are crucial for confirming the elemental composition of the synthesized compound. mdpi.com LC-HRMS methods have been specifically developed for the selective identification of organic iodine compounds in complex mixtures. acs.orgbohrium.com
Multidimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for the complete assignment of the proton and carbon signals, confirming the connectivity and regiochemistry of the molecule.
X-ray Crystallography: Provides definitive proof of the three-dimensional structure of the molecule in the solid state, confirming the regiochemistry of the iodine atom and the conformation of the amide bond.
The integration of these advanced analytical techniques is crucial for ensuring the quality and purity of p-Toluamide, N-antipyrinyl-3-iodo- and for gaining a deeper understanding of its chemical behavior.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing iodine substituents into p-Toluamide derivatives, and how do reaction conditions influence product yield?
- Answer : Iodination of p-Toluamide derivatives typically employs halogenation agents like N-iodosuccinimide (NIS) under controlled temperatures. Solvent polarity and catalyst selection (e.g., palladium for cross-coupling) critically impact regioselectivity and yield. For example, pyridine-based analogs with iodine substituents (e.g., N-(3-iodo-4-methoxypyridin-2-yl)pivalamide) are synthesized via nucleophilic substitution or metal-mediated reactions, with yields optimized by adjusting stoichiometry and reaction time .
Q. How can researchers experimentally determine the solubility of p-Toluamide derivatives in polar and non-polar solvents?
- Answer : Solubility profiles are assessed using shake-flask or UV-spectrophotometry methods. For instance, Procarbazine Hydrochloride (a p-Toluamide derivative) is highly soluble in water and methanol but sparingly soluble in ethanol, as determined by saturation concentration measurements under standardized conditions (25°C, 1 atm) . Factors like pH, temperature, and solvent polarity must be systematically varied to map solubility trends.
Q. Which spectroscopic techniques are most effective for characterizing iodinated p-Toluamide analogs?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming iodine substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as applied to p-Toluamide crystals) resolves 3D structural features, including halogen bonding interactions .
Advanced Research Questions
Q. How can molecular dynamics simulations improve predictions of crystal growth mechanisms in p-Toluamide derivatives?
- Answer : Simulations incorporating force fields like AMBER or CHARMM model intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) to predict crystal packing. Studies on p-Toluamide crystal growth identified solvent-surface energy balance and supersaturation levels as key parameters influencing nucleation rates . Validation via experimental growth rate analysis (e.g., in ethanol/water systems) ensures model accuracy.
Q. What methodologies resolve contradictions in bioactivity data for p-Toluamide-based fungicides like Zoxamide?
- Answer : Contradictions in fungicidal efficacy often arise from variations in assay conditions (e.g., fungal strain susceptibility, humidity). Standardized protocols, such as the OECD 502 guideline, combined with structural-activity relationship (SAR) studies, clarify bioactivity. For Zoxamide, the presence of a 3,5-dichloro-p-toluamide backbone and chloroalkyl groups correlates with microtubule disruption in Phytophthora species .
Q. What strategies assess metabolic stability and toxicity in N-substituted p-Toluamide compounds for pharmacological applications?
- Answer : In vitro hepatic microsomal assays (e.g., using human CYP450 enzymes) evaluate metabolic pathways, while Ames tests or micronucleus assays screen for genotoxicity. Procarbazine Hydrochloride, an N-methylated p-Toluamide derivative, undergoes metabolic activation to cytotoxic methyldiazonium ions, highlighting the role of substituents in toxicity profiles .
Q. How do iodine and antipyrinyl modifications affect the enzyme-binding affinity of p-Toluamide derivatives?
- Answer : Iodine’s electronegativity enhances halogen bonding with enzyme active sites (e.g., cholinesterases), as observed in DEET analogs. Antipyrinyl groups introduce steric bulk and π-π stacking potential, which can be quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Comparative studies on pyridine-iodo-pivalamide derivatives suggest substituent positioning alters binding kinetics to kinases or proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
